Magnesium, bromo-1-octynyl-
Description
Historical Evolution and Foundational Principles of Grignard Reagents in Organic Synthesis
The discovery of organomagnesium halides by François Auguste Victor Grignard in 1900 revolutionized the field of organic chemistry. fiveable.me This seminal work, which earned him the Nobel Prize in Chemistry in 1912, provided a versatile and accessible method for forming carbon-carbon bonds. adichemistry.com The foundational principle involves the reaction of an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form an organomagnesium compound with the general formula R-MgX. fiveable.me
The key to the Grignard reagent's utility lies in the reversal of polarity (umpolung) at the carbon atom. adichemistry.com In the starting alkyl halide, the carbon is electrophilic, but upon forming the Grignard reagent, the carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. leah4sci.com This allows Grignard reagents to react with a wide array of electrophiles, including carbonyl compounds (aldehydes, ketones, esters), epoxides, and carbon dioxide. adichemistry.compressbooks.pub The reaction is typically carried out under anhydrous conditions, as Grignard reagents are highly reactive towards protic compounds like water, which leads to their decomposition. adichemistry.com
Conceptual Positioning of Alkynyl Organomagnesium Compounds within Contemporary Organometallic Chemistry
Alkynyl Grignard reagents, such as bromo-1-octynylmagnesium, hold a significant position in modern organometallic chemistry due to their ability to introduce the alkynyl functional group into molecules. typeset.io Unlike many other Grignard reagents that are prepared from the corresponding organic halide, alkynyl Grignards are typically synthesized via an acid-base reaction. A terminal alkyne, which possesses a weakly acidic proton, is deprotonated by a more basic, pre-formed Grignard reagent like ethylmagnesium bromide. adichemistry.comquora.com
These reagents are valued intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. typeset.io For instance, derivatives of 1-octynylmagnesium bromide have been utilized in the synthesis of prostaglandins, highlighting their role in constructing intricate molecular architectures. typeset.ioresearchgate.net Furthermore, alkynyl Grignard reagents are crucial partners in various transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for creating C(sp)-C(sp3) and other carbon-carbon bonds. acs.org
Table 1: Selected Applications of Alkynyl Grignard Reagents in Synthesis
| Alkynyl Grignard Reagent | Electrophile/Coupling Partner | Product Type | Reference |
| 3-(2′-tetrahydropyranyloxy)-1-octynylmagnesium bromide | 2-(6′-carboxyhexyl)-2-cyclopenten-1-one | Prostaglandin Precursor | typeset.ioresearchgate.net |
| 2-octynylmagnesium bromide | Methyl 4-oxobutanoate | Lactone Precursor | doi.org |
| Propynylmagnesium bromide | Ethylmagnesium bromide (as base) | Alkynyl Grignard formation | adichemistry.com |
| Phenylacetylide magnesium bromide | Aldehydes/Ketones | Propargyl Alcohols | researchgate.net |
Theoretical Considerations Governing the Reactivity and Structure of Alkynyl Grignard Reagents
The structure of Grignard reagents in solution is more complex than the simple R-MgX formula suggests. They exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the monomeric Grignard reagent, the dialkylmagnesium species (R₂Mg), and magnesium halide (MgX₂). wikipedia.org
2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.org
The position of this equilibrium is significantly influenced by the solvent, the nature of the organic group (R), the halogen (X), concentration, and temperature. wikipedia.orgnih.gov Ethereal solvents like THF and diethyl ether are crucial as they coordinate to the magnesium center, stabilizing the organomagnesium species. wikipedia.org In monoethers, the equilibrium generally favors the mixed RMgX species, but changes in solvent can shift this balance. wikipedia.org
Computational studies have provided deep insights into the reactivity of Grignard reagents. The reaction with electrophiles like carbonyls can proceed through different mechanistic pathways, primarily a polar mechanism or a single-electron transfer (SET) process. acs.org For alkynyl Grignard reagents, computational studies on their formation via deprotonation of an alkyne show the reaction to be exothermic. researchgate.net The transition state is described as having a cyclic structure where the proton transfer is nearly linear. researchgate.net The reactivity of the alkynyl Grignard is dictated by the nucleophilicity of the sp-hybridized carbon, which readily attacks electrophilic centers to form new carbon-carbon bonds. adichemistry.comiitk.ac.in
Table 2: Factors Influencing Grignard Reagent Structure and Reactivity
| Factor | Influence | Details | Reference(s) |
| Solvent | Solvation & Equilibrium | Ethers (THF, Et₂O) stabilize the Mg center. The choice of solvent affects the position of the Schlenk equilibrium. | wikipedia.orgnih.gov |
| Concentration | Aggregation State | At higher concentrations, dimer and higher oligomer formation is more prevalent. | wikipedia.orgnih.gov |
| Temperature | Equilibrium & Rate | Affects the position of the Schlenk equilibrium and the rate of reaction. | wikipedia.org |
| Substituents (R, X) | Sterics & Electronics | The nature of the organic group and the halide influences both the structure in solution and the reactivity. | wikipedia.orgnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61307-39-9 |
|---|---|
Molecular Formula |
C8H13BrMg |
Molecular Weight |
213.40 g/mol |
IUPAC Name |
magnesium;oct-1-yne;bromide |
InChI |
InChI=1S/C8H13.BrH.Mg/c1-3-5-7-8-6-4-2;;/h3,5-8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ISSKJNOCSRTHOZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC#[C-].[Mg+2].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for Bromo 1 Octynylmagnesium and Analogous Alkynyl Grignard Reagents
Direct Halogen-Magnesium Insertion: Optimizing Reaction Conditions for 1-Bromo-1-octyne
The traditional and most direct method for preparing bromo-1-octynylmagnesium involves the reaction of 1-bromo-1-octyne with magnesium metal. This process, known as halogen-magnesium insertion, requires careful optimization of reaction parameters to ensure efficient formation of the Grignard reagent and to minimize side reactions.
Influence of Ethereal Solvents on Reagent Formation and Stability
Ethereal solvents are crucial for the formation and stability of Grignard reagents, including bromo-1-octynylmagnesium. These solvents solvate the magnesium center, enhancing its reactivity and stabilizing the resulting organomagnesium species. The choice of ether can significantly impact the reaction rate, yield, and stability of the alkynyl Grignard reagent.
Tetrahydrofuran (B95107) (THF) is often preferred over diethyl ether for several reasons. THF possesses a higher boiling point (66 °C compared to 34.6 °C for diethyl ether), which allows for reactions to be conducted at higher temperatures, thereby increasing the reaction rate. Furthermore, the oxygen atom in the THF molecule is sterically more accessible for coordination with the magnesium ion, leading to better solvation and stabilization of the Grignard reagent. This enhanced stabilization can be particularly beneficial for less reactive halides. For instance, in challenging Grignard preparations, a common strategy involves replacing diethyl ether with a higher-boiling ether like THF to facilitate the reaction.
The comparative performance of various ethereal solvents in Grignard reactions has been a subject of systematic evaluation. Studies have shown that solvents like 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, can offer comparable or even superior performance to traditional solvents like diethyl ether and THF, particularly in suppressing side reactions such as Wurtz coupling.
| Solvent | Boiling Point (°C) | Key Characteristics |
| Diethyl Ether | 34.6 | Traditional solvent, lower boiling point. |
| Tetrahydrofuran (THF) | 66 | Higher boiling point, better solvating properties, generally leads to faster reactions and more stable reagents. |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | Renewable resource, can suppress side reactions. |
Advanced Magnesium Activation Techniques for Enhanced Reactivity
A significant challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide on the surface of the magnesium metal, which can hinder the reaction. Several advanced techniques have been developed to activate the magnesium surface and enhance its reactivity.
Rieke Magnesium is a highly reactive form of magnesium prepared by the reduction of a magnesium salt. This activated magnesium can undergo oxidative addition to organic halides at significantly lower temperatures than conventional magnesium turnings. The use of Rieke magnesium allows for the preparation of Grignard reagents from a wider range of organic halides, including those that are typically unreactive, and can improve yields and reduce side reactions. For example, Rieke magnesium enables the formation of Grignard reagents from aryl fluorides, which are generally inert towards standard magnesium.
Alternative Synthetic Routes to Alkynyl Organomagnesium Species
Beyond direct insertion, alternative synthetic routes provide valuable methods for the preparation of alkynyl organomagnesium species, often with improved functional group tolerance and regioselectivity.
Hydromagnesiation of Terminal Alkynes
Hydromagnesiation involves the addition of a magnesium hydride (MgH₂) species across the triple bond of a terminal alkyne, such as 1-octyne. This method provides a direct route to the corresponding alkenylmagnesium reagent. While this primarily forms vinyl Grignard reagents, subsequent modifications or specific reaction conditions can potentially lead to alkynyl species, though this is less common. The hydrometallation of terminal alkynes with MgH₂ can be influenced by catalysts and reaction conditions, affecting the regio- and stereoselectivity of the addition. For instance, the hydrometallation of oct-1-yne with MgH₂ can be complicated by the acidity of the terminal proton, leading to deprotonation as a competing reaction.
Regioselective Metal-Halogen Exchange with Brominated Alkynes
Metal-halogen exchange offers a powerful and often highly regioselective method for the synthesis of organomagnesium reagents from organic halides that may be incompatible with direct insertion methods. This approach involves the reaction of a brominated alkyne with a pre-formed organomagnesium reagent.
The use of reagents like isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to form the more reactive "turbo-Grignard" reagent (iPrMgCl·LiCl), has proven effective for bromine-magnesium exchange in a variety of substrates. This method can tolerate a range of functional groups that would otherwise react with the Grignard reagent under direct synthesis conditions. The exchange is typically performed at low temperatures to ensure selectivity and stability of the resulting organomagnesium species.
| Reagent | Typical Conditions | Key Features |
| iPrMgCl·LiCl | Low temperature (e.g., -20 °C to -40 °C) in THF | High reactivity, good functional group tolerance. |
Organomagnesium ate complexes, such as those formed from the reaction of an organolithium compound with a Grignard reagent, exhibit enhanced reactivity and can facilitate selective metal-halogen exchange reactions. For instance, mixed-metal combinations like sBu₂Mg·2LiOR (where R is an alkyl group) have been shown to perform efficient and regioselective bromine-magnesium exchanges on various dibromoarenes. While the application to brominated alkynes is less documented, the principle suggests a potential route for the selective formation of alkynylmagnesium species under mild conditions. The regioselectivity of these exchanges can sometimes be tuned by the addition of chelating ligands.
Interplay with Organolithium Chemistry in Precursor Generation
The synthesis of bromo-1-octynylmagnesium and analogous alkynyl Grignard reagents is not limited to the direct reaction of a terminal alkyne with a pre-formed Grignard reagent like ethylmagnesium bromide. adichemistry.com A significant and often preferred methodology involves the strategic use of organolithium compounds to generate a key precursor, the lithium acetylide, which is subsequently converted to the desired Grignard reagent. This two-step approach, leveraging the high reactivity and basicity of organolithium species, offers distinct advantages in terms of reaction control and efficiency. wikipedia.orgsaylor.org
The core of this interplay lies in the deprotonation of the terminal alkyne. Due to the acidity of the terminal acetylenic proton (pKa ≈ 25), strong bases are required for its efficient removal. masterorganicchemistry.com Organolithium reagents are exceptionally well-suited for this purpose, being powerful bases capable of quantitatively deprotonating terminal alkynes to generate lithium acetylides. libretexts.orgfiveable.melumenlearning.com This initial step is critical as it forms the nucleophilic alkynyl species that will ultimately become part of the Grignard reagent.
Following the formation of the lithium acetylide, a transmetalation reaction is carried out. This involves treating the lithium acetylide with a magnesium halide salt, typically magnesium bromide (MgBr₂). In this step, the lithium atom is exchanged for a magnesium bromide moiety (-MgBr), yielding the target bromo-1-octynylmagnesium. saylor.org This metal exchange is a facile process driven by the relative properties of the metals and their salts. The use of organolithium reagents to first generate an acetylide, which is then converted to a Grignard reagent, is a common strategy when the direct formation of the Grignard reagent is challenging. saylor.org
Commonly used organolithium reagents for the initial deprotonation step include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi). The choice of the specific reagent and reaction conditions, such as solvent and temperature, can be optimized to ensure complete deprotonation and minimize side reactions. For instance, the reaction is typically performed in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures to control the reactivity of the organolithium species. libretexts.orgorgosolver.com
Below is a table summarizing the typical organolithium reagents and conditions used for the generation of lithium acetylide precursors for alkynyl Grignard reagents.
| Organolithium Reagent | Typical Solvent | Typical Temperature (°C) | Subsequent Transmetalation Agent | Key Characteristics |
|---|---|---|---|---|
| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), Diethyl ether, Hexanes | -78 to 0 | MgBr₂, MgCl₂ | Most common and commercially available alkyllithium reagent; highly effective for deprotonating terminal alkynes. fiveable.me |
| sec-Butyllithium (s-BuLi) | Tetrahydrofuran (THF), Diethyl ether | -78 | MgBr₂ | More basic and sterically hindered than n-BuLi; useful for more difficult deprotonations. |
| tert-Butyllithium (t-BuLi) | Tetrahydrofuran (THF), Pentane | -78 | MgBr₂ | Extremely strong base, but also highly sterically hindered; its high reactivity requires careful temperature control. saylor.org |
| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 0 | MgBr₂ | A strong, non-nucleophilic base; can be advantageous when other electrophilic sites are present in the substrate. rsc.org |
This interplay with organolithium chemistry provides a versatile and powerful route for the synthesis of bromo-1-octynylmagnesium and a wide array of other functionalized and unfunctionalized alkynyl Grignard reagents, enabling their use in subsequent carbon-carbon bond-forming reactions.
Mechanistic Elucidation of Bromo 1 Octynylmagnesium Reactivity
Fundamental Mechanistic Pathways in Organomagnesium Chemistry
The reactions of Grignard reagents are multifaceted, often proceeding through one or more competing mechanistic pathways. The specific pathway is influenced by factors such as the structure of the Grignard reagent, the substrate, the solvent, and the reaction temperature.
Concerted and Stepwise Nucleophilic Addition Processes
The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis. masterorganicchemistry.com This transformation can proceed through either a concerted or a stepwise nucleophilic addition mechanism. quora.com
In a concerted mechanism , the formation of the new carbon-carbon bond and the breaking of the carbonyl π-bond occur in a single step through a cyclic transition state. quora.com This pathway is often favored for the reactions of Grignard reagents with aldehydes and alkyl ketones. nih.gov Computational studies suggest that this concerted, two-electron pathway is the more likely route for the majority of Grignard additions to a wide range of carbonyl compounds. nih.gov
Conversely, a stepwise mechanism involves the initial formation of an intermediate, such as a tetrahedral alkoxide, which then proceeds to the final product. chemistrysteps.com This pathway may become more significant in reactions involving sterically hindered ketones or substrates that can stabilize an intermediate.
The choice between a concerted and stepwise process can be influenced by the Lewis acidity of the magnesium atom, which coordinates to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.org This coordination is a key initial step in the addition of Grignard reagents to carbonyls. nih.gov
Single-Electron Transfer (SET) Mechanisms in Carbon-Carbon Bond Formation
An alternative to the polar, two-electron pathways is the single-electron transfer (SET) mechanism. chem-station.com In this process, an electron is transferred from the Grignard reagent to the substrate, generating a radical ion pair. researchgate.net These radical intermediates can then recombine to form the final product.
The SET mechanism is more likely to occur with substrates that are easily reduced, such as aromatic ketones like benzophenone, or with bulky Grignard reagents like tert-butylmagnesium chloride. nih.govchem-station.com For most additions of Grignard reagents to aldehydes and alkyl ketones, however, the SET pathway is considered unlikely to be a significant contributor to product formation. nih.gov Experimental and computational studies have provided evidence that these reactions predominantly proceed through concerted, two-electron pathways. nih.govacs.org
The competition between the nucleophilic addition and SET mechanisms is dependent on both the Grignard reagent and the substrate. acs.org For instance, chiral secondary Grignard reagents have been shown to react with benzophenone largely through a radical mechanism, while their reaction with benzaldehyde proceeds mainly by nucleophilic addition. acs.org
Transmetalation Dynamics in Catalytic Cycles
Transmetalation is a fundamental organometallic reaction involving the transfer of a ligand from one metal to another. wikipedia.org This process is a crucial step in many catalytic cross-coupling reactions where Grignard reagents are used to form carbon-carbon bonds. wikipedia.org Reactions like the Suzuki, Stille, and Negishi couplings often employ a transmetalation step. wikipedia.org
In the context of bromo-1-octynylmagnesium, transmetalation would involve the transfer of the 1-octynyl group from magnesium to a transition metal catalyst, typically one containing palladium. youtube.com This step is often irreversible due to thermodynamic and kinetic factors, driven by the electronegativities of the metals involved. wikipedia.org
In iron-catalyzed cross-coupling reactions, for example, an alkynylated iron(II) species is proposed to undergo transmetalation with the Grignard reagent to regenerate the active catalyst. nih.gov The efficiency and selectivity of these catalytic cycles can be influenced by the nature of the solvent and the rate of Grignard reagent addition. nih.gov
Kinetic and Thermodynamic Aspects of Bromo-1-octynylmagnesium Reactions
The rate and outcome of reactions involving bromo-1-octynylmagnesium are dictated by their kinetic and thermodynamic parameters. A thorough understanding of these aspects is essential for controlling the reaction and achieving the desired products.
Rate-Determining Steps and Reaction Intermediates
Identifying the rate-determining step and characterizing reaction intermediates are key to elucidating a reaction mechanism. For Grignard reactions, the initial coordination of the magnesium to the carbonyl oxygen is a rapid pre-equilibrium step. byjus.com The subsequent nucleophilic attack is often the rate-determining step. byjus.com
In iron-catalyzed cross-couplings involving alkynyl Grignards, neutral alkynylated iron(II) species have been identified as key reactive intermediates. nih.gov The reaction of these intermediates with the electrophile leads to the formation of the cross-coupled product at catalytically relevant rates. nih.gov The formation of various iron species, such as mono-, bis-, and tris-alkynylated complexes, can occur due to rapid ligand redistribution, and the stability of these intermediates can be influenced by the solvent. nih.govnih.gov
Alkynyl Grignard reagents can be prepared by the deprotonation of a terminal alkyne with another Grignard reagent, such as ethylmagnesium bromide. adichemistry.com This acid-base reaction is typically fast and precedes the subsequent carbon-carbon bond-forming reaction.
Stereochemical Outcomes and Stereoselectivity Control in Alkynyl Additions
The addition of alkynyl Grignard reagents to prochiral carbonyl compounds can generate new stereocenters. The stereochemical outcome of these reactions is a critical aspect of their synthetic utility.
The diastereoselectivity of Grignard additions can be influenced by several factors, including the nature of the halide on the Grignard reagent. For instance, in the addition of alkyl magnesium halides to β-hydroxy ketones, alkylmagnesium iodide reagents have shown high levels of selectivity for the formation of 1,3-syn diols. nih.gov However, the diastereomeric ratio of products from the addition of alkynyl Grignard reagents was not significantly improved by using the corresponding magnesium bromide reagent. nih.gov
The development of chiral ligands that can coordinate to the magnesium center has enabled enantioselective additions of Grignard reagents to ketones, providing access to highly enantioenriched tertiary alcohols. rsc.orgrsc.org The design of these ligands is crucial for controlling the stereoselectivity of the reaction. rsc.org Computational studies can aid in understanding the transition states that lead to the observed stereochemical preferences. nih.gov
Spectroscopic and Computational Approaches to Mechanistic Understanding
The elucidation of the precise mechanisms governing the reactivity of bromo-1-octynylmagnesium has been significantly advanced through the synergistic application of in situ spectroscopic techniques and sophisticated quantum chemical calculations. These approaches provide a molecular-level understanding of the active species present in solution and the energetic profiles of reaction pathways, respectively.
In Situ Spectroscopic Characterization of Active Species
Direct observation of the catalytically active species in a reaction mixture is crucial for a definitive mechanistic understanding. For Grignard reagents like bromo-1-octynylmagnesium, the solution structure can be complex, often involving an equilibrium between the monomeric species, dimers, and other aggregates, further complicated by the Schlenk equilibrium. In situ spectroscopic methods allow for the characterization of these species under reaction conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of Grignard reagents in solution. researchgate.netrsc.orgacs.orgscispace.comwisc.edu While specific data for bromo-1-octynylmagnesium is not extensively documented in publicly accessible literature, analogous studies on other Grignard reagents provide a framework for its characterization. For instance, ¹³C NMR spectroscopy can be employed to observe the chemical shift of the carbon atoms in the octynyl ligand. The sp-hybridized carbons directly bonded to the magnesium atom would be expected to exhibit characteristic shifts that are sensitive to the solvent and the aggregation state of the Grignard reagent.
Infrared (IR) spectroscopy, particularly with the use of attenuated total reflectance (ATR) probes, can also be applied in situ to monitor the changes in vibrational frequencies of the carbon-carbon triple bond of the octynyl group upon coordination to magnesium and during the course of a reaction. acs.org The C≡C stretching frequency would be expected to shift compared to the parent alkyne, providing insight into the electronic effects of the MgBr group.
Illustrative Spectroscopic Data for Analogous Grignard Reagents:
| Spectroscopic Technique | Analyte Type | Key Observations |
| ¹³C NMR | Alkyl Magnesium Halides | Chemical shifts of the α-carbon are sensitive to the halogen and solvent, reflecting changes in the Schlenk equilibrium. researchgate.net |
| ¹H NMR | Allylic Grignard Reagents | Can be used to study rapid equilibrium between isomeric forms and determine the rate of interconversion. rsc.orgscispace.com |
| IR Spectroscopy | Aryl Grignard Reagents | C-X bond vibrations can be monitored to follow the formation of the Grignard reagent. acs.org |
These techniques, when applied to bromo-1-octynylmagnesium, would enable the identification of the predominant species in solution and provide insights into its dynamic behavior, which is essential for understanding its reactivity.
Quantum Chemical Calculations for Transition State Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for mapping the potential energy surfaces of chemical reactions and characterizing the structures and energies of transition states. nih.govresearchgate.netnih.gov For reactions involving bromo-1-octynylmagnesium, these computational methods can elucidate the mechanistic pathways, such as nucleophilic addition or single electron transfer (SET), by calculating the activation barriers for each. nih.govresearchgate.net
Transition state analysis for the reaction of an alkynyl Grignard reagent with an electrophile, for example, a carbonyl compound, would involve locating the transition state structure and calculating its energy relative to the reactants. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. For instance, in a nucleophilic addition, the calculated transition state would show the partial formation of a new carbon-carbon bond between the acetylenic carbon of the Grignard reagent and the carbonyl carbon of the electrophile.
Computational studies on analogous Grignard reactions have highlighted the importance of solvent molecules and the potential for the reaction to proceed through dimeric Grignard species. researchgate.netnih.gov These calculations can also predict the stereochemical outcome of reactions by comparing the activation energies of diastereomeric transition states. A study on the reaction of haloalkynes with Grignard compounds has demonstrated the utility of quantum-chemical calculations in understanding these systems.
Key Parameters from Quantum Chemical Calculations for a Hypothetical Reaction:
| Parameter | Description | Illustrative Value (kcal/mol) |
| Activation Energy (ΔG‡) | The free energy barrier for the reaction, determining the reaction rate. | 15 - 25 |
| Reaction Energy (ΔG_rxn) | The overall free energy change of the reaction, indicating thermodynamic favorability. | -20 - -40 |
| Key Bond Distances in TS | Distances of forming/breaking bonds in the transition state (e.g., C-C, C-O). | 1.8 - 2.5 Å |
These computational approaches provide a detailed, energetic, and structural understanding of the reaction mechanism that is often inaccessible through experimental methods alone.
Synthetic Applications and Transformative Reactions of Bromo 1 Octynylmagnesium
Carbon-Carbon Bond Formation via Nucleophilic Alkynylation
The polarized magnesium-carbon bond in bromo-1-octynylmagnesium renders the terminal alkynyl carbon strongly nucleophilic. This characteristic is harnessed in reactions with various electrophiles to construct new carbon-carbon single bonds, introducing the 1-octynyl moiety into a target molecule.
Additions to Electrophilic Carbonyl Centers
One of the most fundamental and widely employed applications of alkynyl Grignard reagents is their addition to the electrophilic carbon of carbonyl groups. nih.govnih.gov These reactions proceed via a nucleophilic addition mechanism, leading to the formation of a tetrahedral alkoxide intermediate, which upon acidic workup, yields the corresponding alcohol. masterorganicchemistry.com
Aldehydes and Ketones: Access to Propargylic Alcohol Scaffolds
Bromo-1-octynylmagnesium readily reacts with aldehydes and ketones to furnish secondary and tertiary propargylic alcohols, respectively. nih.gov These products are valuable synthetic intermediates due to the presence of both a hydroxyl group and an alkyne functionality, which can be further manipulated in subsequent transformations. The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.
The general transformation can be summarized as follows:
With Aldehydes: Bromo-1-octynylmagnesium adds to an aldehyde to form a secondary propargylic alcohol.
With Ketones: The reaction with a ketone yields a tertiary propargylic alcohol.
Table 1: Synthesis of Propargylic Alcohols via Nucleophilic Alkynylation
| Electrophile | Reagent | Product | Product Class |
|---|---|---|---|
| Aldehyde (R'-CHO) | Bromo-1-octynylmagnesium | 1-R'-Non-2-yn-1-ol | Secondary Propargylic Alcohol |
| Ketone (R'-CO-R'') | Bromo-1-octynylmagnesium | 1-R',R''-Non-2-yn-1-ol | Tertiary Propargylic Alcohol |
Esters and Carboxylic Acid Derivatives: Divergent Product Formation
The reaction of bromo-1-octynylmagnesium with esters and other carboxylic acid derivatives, such as acyl chlorides, is more complex than with aldehydes and ketones, leading to divergent product outcomes. masterorganicchemistry.comlibretexts.orgmsu.edu The initial nucleophilic addition to the carbonyl group forms a tetrahedral intermediate. leah4sci.com However, unlike the intermediates formed from aldehydes or ketones, this intermediate possesses a potential leaving group (e.g., an alkoxide from an ester or a chloride from an acyl chloride).
This intermediate can collapse, expelling the leaving group and forming a ketone. leah4sci.com This newly formed ketone is also susceptible to attack by a second equivalent of the Grignard reagent. masterorganicchemistry.comleah4sci.com Consequently, the reaction typically proceeds with the addition of two equivalents of the alkynyl Grignard reagent to yield a tertiary alcohol after acidic workup. masterorganicchemistry.comlibretexts.org It is important to note that direct reaction with carboxylic acids is not feasible as the acidic proton of the carboxylic acid will quench the Grignard reagent in a rapid acid-base reaction. masterorganicchemistry.com
Carboxylation Reactions with Carbon Dioxide
Grignard reagents, including bromo-1-octynylmagnesium, can react with carbon dioxide in a carboxylation reaction to form carboxylic acids. masterorganicchemistry.com In this process, the nucleophilic alkynyl carbon attacks the electrophilic carbon of CO2. Subsequent acidification of the resulting magnesium carboxylate salt yields the corresponding α,β-alkynoic acid, in this case, non-2-ynoic acid. This reaction provides a direct method for the introduction of a carboxylic acid functionality at the terminus of the alkyne.
Cross-Coupling Methodologies Utilizing Alkynyl Grignard Reagents
Beyond their utility in nucleophilic addition reactions, alkynyl Grignard reagents are valuable partners in transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon bonds between the alkynyl unit and various organic electrophiles.
Iron-Catalyzed Alkynyl-Alkyl Cross-Couplings
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium- and nickel-based systems for the formation of C(sp)-C(sp3) bonds. nih.govlongdom.orgnih.gov Bromo-1-octynylmagnesium can be coupled with primary and secondary alkyl halides in the presence of an iron catalyst. acs.orgepfl.ch
These reactions are often performed using simple iron salts like iron(III) acetylacetonate (B107027) [Fe(acac)3] or iron(II) bromide (FeBr2). acs.orgd-nb.inforesearchgate.net The addition of ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or phosphine (B1218219) ligands, can be crucial for achieving high yields and suppressing side reactions. Mechanistic studies suggest that these reactions may proceed through radical intermediates. epfl.ch The choice of solvent and the rate of addition of the Grignard reagent can also significantly influence the reaction's efficiency and selectivity. nih.govacs.org A simple protocol has been developed for the iron-catalyzed cross-coupling of nonactivated secondary alkyl bromides and iodides with alkynyl Grignard reagents at room temperature, tolerating a wide range of substrates. acs.orgorganic-chemistry.org
Table 2: Iron-Catalyzed Cross-Coupling of Bromo-1-octynylmagnesium with Alkyl Halides
| Alkyl Halide (R-X) | Iron Catalyst | Ligand/Additive (Typical) | Product (Hexyl-C≡C-R) |
|---|---|---|---|
| Primary Alkyl Iodide | Fe(acac)3 | TMEDA | 1-Alkylated-1-octyne |
| Secondary Alkyl Bromide | FeBr2 | Phosphine Ligand | 1-Alkylated-1-octyne |
| Primary Alkyl Bromide | Fe(acac)3 | None | 1-Alkylated-1-octyne |
Exploration of Other Transition Metal Catalyzed Transformations
Beyond the well-established palladium and nickel-catalyzed cross-coupling reactions, bromo-1-octynylmagnesium and related alkynyl Grignard reagents are effective partners in transformations catalyzed by other transition metals, such as iron and copper. These alternative catalysts are often more economical and environmentally benign. researchgate.net Iron-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for forming carbon-carbon bonds. nii.ac.jp Iron salts like iron(III) chloride (FeCl₃) can catalyze the coupling of Grignard reagents with organic halides. nii.ac.jpacs.org While early examples focused on aryl and alkyl Grignards, the principles extend to alkynyl variants. The catalytic cycle is thought to involve oxidative addition, transmetalation, and reductive elimination, similar to palladium and nickel catalysis. scispace.comyoutube.com
Copper-catalyzed reactions also represent a significant area of application. Copper salts, such as copper(I) iodide or copper(II) bromide, are effective catalysts for the cross-coupling of Grignard reagents with alkyl halides. researchgate.netnih.gov These reactions provide a valuable method for constructing new C(sp)-C(sp³) bonds, complementing the more common couplings involving C(sp²) centers. The use of additives like 1-phenylpropyne has been shown to have a remarkable effect on the efficiency of these copper-catalyzed couplings. nih.gov The versatility of these methods allows for the reaction of alkynyl nucleophiles with a range of electrophiles under mild conditions.
Table 1: Examples of Other Transition Metal Catalysts in Grignard Cross-Coupling
| Catalyst Type | Metal Source Example | Electrophile | Key Features |
|---|---|---|---|
| Iron-catalyzed | Iron(III) chloride (FeCl₃) | Alkyl/Aryl Halides | Economical, low toxicity. nii.ac.jpacs.org |
| Copper-catalyzed | Copper(II) bromide (CuBr₂) | Alkyl Halides | Environmentally friendly, high activity. researchgate.net |
Homocoupling and Dimerization Strategies
A common reaction pathway for Grignard reagents is homocoupling, which can occur as a side reaction or be intentionally promoted to synthesize symmetrical molecules. acs.orgpearson.com In the case of bromo-1-octynylmagnesium, homocoupling results in the formation of 7,9-hexadecadiyne, a symmetrical conjugated diyne. nih.gov
This dimerization can be achieved using various oxidative coupling conditions. Transition metal catalysts, particularly those based on iron or manganese, in the presence of an oxidant such as atmospheric oxygen or 1,2-dichloroethane, can efficiently promote the homocoupling of alkynyl Grignard reagents. acs.org The reaction provides a direct route to symmetrical diynes, which are valuable building blocks in materials science and the synthesis of complex natural products.
Table 2: Synthesis of 7,9-Hexadecadiyne via Homocoupling
| Reactant | Product | Catalyst System | Oxidant |
|---|
Carbon-Heteroatom Bond Formation
Synthesis of Nitrogen-Containing Alkynyl Compounds (e.g., Alkynyl Triazenes)
The formation of carbon-nitrogen bonds using Grignard reagents is a key transformation in organic synthesis. Bromo-1-octynylmagnesium can be utilized to prepare nitrogen-containing alkynyl compounds, such as alkynyl triazenes. These compounds are challenging to synthesize via traditional methods because the necessary starting materials, like alkynyl diazonium salts, are unstable. datapdf.comnih.gov
A novel method involves the reaction of alkynyl Grignard reagents with lithium amides in the presence of nitrous oxide (N₂O). nih.govswitt.ch This procedure serves as a one-pot synthesis where the nitrous oxide acts as a nitrogen donor, mediating the coupling to form the triazene (B1217601) functional group directly on the alkyne. nih.gov Another approach is the reaction of Grignard reagents with specific organic azides, such as 1-azido-4-iodobutane, which enables the regioselective formation of trisubstituted triazenes. datapdf.comresearchgate.net However, this latter method has shown limitations with alkynyl magnesium compounds. researchgate.net The ability to synthesize alkynyl triazenes is significant, as these compounds have potential applications in medicinal chemistry and as synthetic intermediates. nih.govepfl.ch
Routes to Other Organometalloid and Organometallic Derivatives
The nucleophilic character of bromo-1-octynylmagnesium allows for its reaction with a variety of metalloid and metal halides, providing access to a wide range of organometalloid and organometallic derivatives. wikipedia.org This transmetalation reaction, where the 1-octynyl group is transferred from magnesium to another metal or metalloid, is a fundamental process in organometallic chemistry. youtube.com
For example, reaction with silicon halides (e.g., chlorotrimethylsilane) yields alkynylsilanes. Similarly, reactions with halides of tin, boron, or phosphorus would produce the corresponding 1-octynyl-substituted organometalloid compounds. These derivatives are valuable synthetic intermediates themselves, participating in further transformations such as Stille or Suzuki-Miyaura cross-coupling reactions. youtube.comnih.gov The reaction effectively inverts the polarity of the functional carbon atom, transforming the nucleophilic Grignard reagent into an electrophilic center after transmetalation, a concept known as umpolung. libretexts.org
Complex Molecule Synthesis and Structural Elaboration
Strategic Integration into Natural Product Total Synthesis
Alkynyl Grignard reagents, including bromo-1-octynylmagnesium, are crucial building blocks in the total synthesis of natural products. academie-sciences.frnih.gov Their ability to act as potent carbon nucleophiles allows for the strategic installation of alkyne functionalities, which can then be further elaborated into various structural motifs present in complex molecules. The alkyne group can serve as a precursor to alkenes (via reduction), ketones (via hydration), or be used in coupling reactions to construct larger carbon skeletons.
The synthesis of polyyne natural products, which possess multiple acetylene (B1199291) units, often relies on coupling reactions involving terminal alkynes or their corresponding metal acetylides. academie-sciences.fr For instance, the Cadiot-Chodkiewicz reaction, which couples a terminal alkyne with a 1-haloalkyne, is a key strategy where an alkynyl Grignard could be used to generate one of the coupling partners. academie-sciences.fr Furthermore, the addition of alkynyl Grignards to electrophilic centers like aldehydes, ketones, or epoxides is a common tactic to build molecular complexity and introduce new stereocenters, which is a critical aspect of assembling the intricate architectures of natural products. academie-sciences.fryoutube.com This strategic use of alkynyl Grignards highlights their importance in providing access to biologically active and structurally diverse molecules. nih.govrsc.orgresearchgate.net
Table 3: Strategic Use of Alkynyl Nucleophiles in Synthesis
| Synthetic Strategy | Electrophile | Resulting Structure | Relevance |
|---|---|---|---|
| Nucleophilic Addition | Aldehydes, Ketones | Propargyl alcohols | Creation of new stereocenters and functional groups. youtube.com |
| Ring Opening | Epoxides | β-Hydroxy alkynes | Carbon chain extension by two carbons. youtube.com |
Precursors for Advanced Organic Materials and Pharmaceutical Intermediates
The utility of bromo-1-octynylmagnesium as a precursor for advanced organic materials and pharmaceutical intermediates stems from its ability to participate in a variety of carbon-carbon bond-forming reactions. The presence of the octynyl group allows for the introduction of a linear, eight-carbon chain with a terminal triple bond, a motif of interest in the development of novel materials and bioactive molecules.
In the realm of advanced organic materials , alkynyl Grignard reagents are instrumental in the synthesis of conjugated polymers and poly(alkynyl) materials. These materials are of significant interest for their potential applications in electronics, photonics, and sensor technology. Cross-coupling reactions, such as the Sonogashira coupling, are pivotal in this context. Although specific examples involving bromo-1-octynylmagnesium are not prevalent, its reaction with aryl or vinyl halides in the presence of a palladium catalyst would be expected to yield conjugated enynes, which are fundamental units for building larger polymeric structures.
The general scheme for such a transformation can be represented as follows:
BrMg-C≡C-(CH₂)₅CH₃ + R-X --(Pd catalyst)--> R-C≡C-(CH₂)₅CH₃ + MgBrX
The resulting substituted alkynes can be further elaborated into more complex systems, contributing to the development of materials with tailored electronic and optical properties.
In the synthesis of pharmaceutical intermediates , the 1-octynyl moiety can be incorporated into a target molecule to modulate its lipophilicity and binding interactions with biological targets. The reaction of bromo-1-octynylmagnesium with various electrophiles, such as aldehydes, ketones, esters, and epoxides, provides a direct route to a range of functionalized alkynes that can serve as key intermediates. For instance, the addition to an aldehyde would yield a secondary propargylic alcohol, a common structural feature in many biologically active compounds.
A hypothetical reaction scheme illustrating the formation of a pharmaceutical intermediate is shown below:
BrMg-C≡C-(CH₂)₅CH₃ + R-CHO --> R-CH(OMgBr)-C≡C-(CH₂)₅CH₃ --(H₂O workup)--> R-CH(OH)-C≡C-(CH₂)₅CH₃
The versatility of the triple bond in the resulting products allows for a plethora of subsequent transformations, including hydrogenation, hydration, and further coupling reactions, thereby providing access to a diverse array of potential drug candidates.
Table 1: Potential Cross-Coupling Reactions of Bromo-1-octynylmagnesium for Organic Materials Synthesis
| Electrophile (R-X) | Catalyst System | Expected Product | Potential Application |
| Aryl Iodide | Pd(PPh₃)₄ / CuI | Aryl-substituted 1-octyne | Building block for conjugated polymers |
| Vinyl Bromide | PdCl₂(PPh₃)₂ | Conjugated enyne | Monomer for polymerization |
| Heteroaryl Halide | Pd(dppf)Cl₂ | Heteroaryl-substituted 1-octyne | Component of organic semiconductors |
Table 2: Illustrative Reactions of Bromo-1-octynylmagnesium for Pharmaceutical Intermediate Synthesis
| Electrophile | Product Type | Potential Therapeutic Area |
| Chiral Aldehyde | Secondary Propargylic Alcohol | Antiviral, Anticancer |
| Cyclic Ketone | Tertiary Propargylic Alcohol | CNS disorders |
| Epoxide | Homopropargylic Alcohol | Anti-inflammatory |
Chiral Induction and Stereospecific Transformations
The application of Grignard reagents in asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the preparation of enantiomerically enriched compounds. While specific studies detailing the use of bromo-1-octynylmagnesium in chiral induction and stereospecific transformations are limited, the general principles governing the stereochemical outcome of its reactions can be discussed.
Chiral induction in reactions involving Grignard reagents is typically achieved through the use of chiral auxiliaries, ligands, or catalysts. The asymmetric addition of bromo-1-octynylmagnesium to a prochiral carbonyl compound, for instance, can be rendered enantioselective by the presence of a chiral ligand that coordinates to the magnesium atom. This coordination creates a chiral environment around the reactive species, leading to a preferential attack on one of the two enantiotopic faces of the carbonyl group.
A general representation of this concept is:
BrMg-C≡C-(CH₂)₅CH₃ + R¹-CO-R² + Chiral Ligand --> (R)- or (S)-R¹R²C(OH)-C≡C-(CH₂)₅CH₃
The choice of chiral ligand is critical in determining the enantiomeric excess (e.e.) of the product. Commonly used ligands for such transformations include chiral amino alcohols, diamines, and phosphines. The development of new and efficient chiral catalysts for the asymmetric addition of alkynyl Grignard reagents to aldehydes and ketones remains an active area of research. ic.ac.uk
Stereospecific transformations are reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com In the context of bromo-1-octynylmagnesium, its reaction with a chiral electrophile that already possesses one or more stereocenters would proceed in a stereospecific manner. For example, the reaction with a chiral epoxide would lead to the formation of a homopropargylic alcohol with a defined stereochemistry at the newly formed stereocenter, influenced by the existing stereocenter of the epoxide.
The synthetic utility of such transformations is significant, as it allows for the transfer of chirality from a readily available starting material to a more complex product. While the inherent stereochemistry of bromo-1-octynylmagnesium itself is not a factor, its predictable reaction trajectory with chiral substrates is a key feature of its synthetic utility.
Table 3: Factors Influencing Chiral Induction in Reactions of Alkynyl Grignard Reagents
| Factor | Influence on Enantioselectivity | Example |
| Chiral Ligand Structure | Creates a chiral pocket, directing the nucleophilic attack. | Use of (-)-sparteine (B7772259) or a TADDOL derivative. |
| Solvent | Can affect the aggregation state and reactivity of the Grignard reagent. | THF vs. Diethyl ether. |
| Temperature | Lower temperatures generally lead to higher enantioselectivity. | Reaction at -78 °C vs. room temperature. |
| Additives | Lewis acids can enhance the reactivity and influence the stereochemical outcome. | Addition of ZnCl₂ or Ti(O-iPr)₄. |
Emerging Trends and Future Research Perspectives in Bromo 1 Octynylmagnesium Chemistry
Innovations in Reagent Design and Generation
Recent advancements in the design and generation of Grignard reagents are moving towards safer, more efficient, and environmentally benign methods. A notable innovation is the application of mechanochemistry, specifically ball-milling, for the synthesis of Grignard reagents. sciencedaily.com This technique minimizes the use of toxic organic solvents, a cornerstone of traditional Grignard synthesis, thereby reducing hazardous waste and overcoming solubility issues associated with certain organohalides. sciencedaily.com The mechanochemical approach allows for the preparation of Grignard reagents from previously inaccessible precursors due to their poor solubility in conventional solvents. sciencedaily.com This solvent-minimized method also enhances safety by reducing the risk of exposure to volatile and flammable organic compounds.
Future research in this area is expected to focus on optimizing mechanochemical protocols for the generation of bromo-1-octynyl-magnesium. This includes exploring the effects of milling frequency, ball size and material, and the minimal amount of solvent required to facilitate the reaction. The development of continuous flow processes for mechanochemical Grignard formation could further enhance scalability and industrial applicability.
Sustainable and Green Chemistry Aspects of Alkynyl Grignard Reactions
The principles of green chemistry are increasingly influencing the design of synthetic routes involving Grignard reagents. A primary focus has been the replacement of traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) with more sustainable alternatives. sigmaaldrich.comijarse.com 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources such as corncobs, has emerged as a superior green solvent for Grignard reactions. ijarse.comrsc.org It offers several advantages over THF, including a higher boiling point, limited miscibility with water for easier work-up, and a reduced tendency to form peroxides. sigmaaldrich.comrsc.org Cyclopentyl methyl ether (CPME) is another promising green solvent alternative that is resistant to peroxide formation and forms an azeotrope with water, simplifying drying processes. rsc.org
The adoption of these green solvents in reactions involving bromo-1-octynyl-magnesium can significantly reduce the environmental footprint of synthetic processes. Future research will likely explore an expanded range of bio-derived solvents and solvent-free reaction conditions. The development of catalytic systems that can perform Grignard-type reactions in aqueous media, although challenging, remains a long-term goal for achieving truly green organometallic chemistry. beyondbenign.org
| Solvent | Key Advantages in Green Chemistry |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, higher boiling point, limited water miscibility, reduced peroxide formation. ijarse.comrsc.org |
| Cyclopentyl methyl ether (CPME) | Resistant to peroxide formation, forms an azeotrope with water for easier drying. rsc.org |
Photoredox and Electrochemistry in Organomagnesium Catalysis
The integration of photoredox and electrochemical methods with organomagnesium chemistry represents a paradigm shift, enabling novel reaction pathways through the generation of radical intermediates. nih.govnih.gov Both techniques use electrons as reagents to create open-shell species, which can participate in bond formations that are inaccessible through traditional ionic mechanisms. nih.gov Photoredox catalysis utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) with an organic substrate. acs.orgprinceton.edu Electrochemistry achieves a similar outcome through the direct transfer of electrons at an electrode surface. nih.gov
In the context of bromo-1-octynyl-magnesium, these methods could unlock new avenues for C-C bond formation and functionalization. For instance, the generation of an octynyl radical via SET could enable novel coupling reactions with a wider range of electrophiles. The combination of electrochemistry and photocatalysis, known as electrochemically mediated photocatalysis, offers further possibilities for controlling redox events in organic synthesis. cardiff.ac.uk
Future research will likely focus on the development of specific photocatalysts and electrochemical conditions tailored for reactions involving alkynyl Grignard reagents. Mechanistic studies will be crucial to understand and optimize the generation and reactivity of the key radical intermediates. researchgate.netmanchester.ac.uk
High-Throughput Experimentation and Automation in Reaction Discovery
High-throughput experimentation (HTE) and automation are revolutionizing the field of chemical synthesis by enabling the rapid screening and optimization of reaction conditions. youtube.commt.com Automated synthesis platforms can perform numerous experiments in parallel, varying parameters such as catalysts, solvents, and reaction times on a microscale. trajanscimed.comnih.gov This data-rich approach accelerates the discovery of new reactions and the optimization of existing ones, significantly reducing the time and resources required for research and development. nih.govnih.gov
For reactions involving bromo-1-octynyl-magnesium, HTE can be employed to quickly identify optimal conditions for novel coupling reactions or to screen for new applications. Robotic platforms can handle the air- and moisture-sensitive nature of Grignard reagents in a controlled environment, ensuring reproducibility and safety. trajanscimed.com The large datasets generated by HTE can be analyzed using machine learning algorithms to identify trends and predict optimal reaction outcomes, further accelerating the pace of discovery. youtube.com
The future of reaction discovery in this field will likely involve the integration of automated synthesis platforms with in-line analytical techniques and artificial intelligence for real-time optimization and autonomous experimentation. nih.govrsc.org
Expanding the Scope of Alkynyl Functionalization and Bond Constructions
The unique reactivity of the carbon-magnesium bond in bromo-1-octynyl-magnesium makes it a versatile tool for the construction of complex organic molecules. fiveable.me Current research is focused on expanding the scope of its applications beyond traditional nucleophilic additions. This includes the development of novel transition-metal-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. acs.org Iron-catalyzed cross-coupling reactions, for example, offer a cheaper and less toxic alternative to palladium-catalyzed systems. acs.org
Furthermore, innovative strategies are being developed for the functionalization of unactivated olefins using Grignard reagents in one-pot processes. nih.gov This allows for the conversion of simple, abundant starting materials into more complex and valuable products. The development of methods for the direct conversion of C-H bonds and synthesis without the need for protecting groups are also active areas of research that could significantly enhance the utility of bromo-1-octynyl-magnesium. ijirmps.org
Future research will continue to push the boundaries of alkynyl functionalization, exploring new catalytic systems and reaction partners. The development of stereoselective reactions involving alkynyl Grignard reagents will also be a key area of focus, enabling the synthesis of chiral molecules with high enantiomeric purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
